molecular formula C13H9NO B095193 2-Phenylfuro[3,2-b]pyridine CAS No. 18068-82-1

2-Phenylfuro[3,2-b]pyridine

Cat. No. B095193
CAS RN: 18068-82-1
M. Wt: 195.22 g/mol
InChI Key: IZQVYGNVFNSARJ-UHFFFAOYSA-N
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Description

2-Phenylfuro[3,2-b]pyridine is a chemical compound with the molecular formula C13H9NO . Its molecular weight is 195.22 .


Synthesis Analysis

The synthesis of 2-Phenylfuro[3,2-b]pyridine involves the reaction of copper (I) phenylacetylide with 3-hydroxy-2-iodopyridine . The reaction mixture, which changes in color from yellow to dark green as the acetylide dissolves, is warmed in an oil bath at 110–120° for 9 hours with continuous stirring under a nitrogen atmosphere .


Molecular Structure Analysis

The InChI code for 2-Phenylfuro[3,2-b]pyridine is 1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H . This indicates the presence of a phenyl group attached to a furo[3,2-b]pyridine ring.


Physical And Chemical Properties Analysis

2-Phenylfuro[3,2-b]pyridine is a powder with a melting point of 88-93°C .

Scientific Research Applications

  • Copper(I) Acetylides in Organic Synthesis : Owsley and Castro (2003) discussed the use of copper(I) acetylides in organic synthesis, highlighting 2-Phenylfuro[3,2-b]pyridine as a product from this process. This study implies the compound's relevance in organic synthesis techniques (Owsley & Castro, 2003).

  • Reactions with Nitriles : Davis, Wakefield, and Wardell (1992) explored the reactions of β-(lithiomethyl)azines with nitriles, leading to the formation of compounds like 2-phenyl[1H]-pyrrolo[2,3-b]pyridine. This indicates the potential of 2-Phenylfuro[3,2-b]pyridine in forming heterocyclic compounds (Davis, Wakefield, & Wardell, 1992).

  • Pt(II) Complexes : Rao and Wang (2009) studied the impact of constitutional isomers on the structure and stability of Pt(II) complexes, including those with 2-Phenylfuro[3,2-b]pyridine derivatives. This research highlights its application in the study of metal-organic complexes and their photophysical properties (Rao & Wang, 2009).

  • Derivative Synthesis : Bradiaková et al. (2009) conducted research on synthesizing derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, indicating the chemical versatility and potential for derivative formation of similar compounds (Bradiaková et al., 2009).

  • Topoisomerase Inhibitory Activity and Cytotoxicity : Thapa et al. (2013) evaluated 2,4-diaryl benzofuro[3,2-b]pyridine derivatives for their topoisomerase inhibitory activity and cytotoxicity against various cancer cell lines. This suggests the potential of 2-Phenylfuro[3,2-b]pyridine in cancer research and drug development (Thapa et al., 2013).

  • Antioxidant and Antinociceptive Properties : Peglow et al. (2020) discovered significant antioxidant potential in derivatives of 2-organylchalcogenopheno[2,3-b]pyridines, highlighting the potential medical and pharmacological applications of related compounds (Peglow et al., 2020).

  • Optoelectronic Properties : Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing molecules, suggesting the relevance of similar compounds like 2-Phenylfuro[3,2-b]pyridine in the development of organic semiconductor devices (Irfan et al., 2019).

Safety And Hazards

The safety information for 2-Phenylfuro[3,2-b]pyridine indicates that it is potentially harmful if swallowed, inhaled, or if it comes into contact with skin . It may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-phenylfuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c1-2-5-10(6-3-1)13-9-11-12(15-13)7-4-8-14-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQVYGNVFNSARJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylfuro[3,2-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DS Laxmi, SV Vardhini, VR Guttikonda… - Anti-Cancer Agents …, 2020 - ingentaconnect.com
Background: Compounds containing furo[3,2-b]pyridine framework have shown interesting pharmacological properties, including anticancer activities. Though these compounds are …
Number of citations: 11 www.ingentaconnect.com
DC Owsley, CE Castro - Organic Syntheses, 2003 - Wiley Online Library
Substitution of aryl halides with copper (I) acetylides: 2‐phenylfuro [3, 2‐b] pyridine reactant: copper (I) phenylacetylide product: 2‐Phenylfuro [3, 2‐b] pyridine
Number of citations: 60 onlinelibrary.wiley.com
A Arcadi, S Cacchi, S Di Giuseppe, G Fabrizi… - Organic …, 2002 - ACS Publications
2,3-Disubstituted furo[3,2-b]pyridines, 2,3-disubstituted furo[2,3-b]pyridines, and 2,3-disubstituted furo[2,3-c]pyridines are readily prepared under mild conditions via the palladium-…
Number of citations: 172 pubs.acs.org
HJ Park, JE Kim, EK Yum, YH Kim… - Bulletin of the Korean …, 2015 - Wiley Online Library
Three types of isomeric 2‐substituted furo[3,2‐b]pyridine, furo[2,3‐b]pyridine and furo[3,2‐c]pyridine were prepared using Pd/C‐catalyzed heteroannulation of o‐halopyridinols and …
Number of citations: 1 onlinelibrary.wiley.com
T Sakamoto, Y Kondo, RYO Watanabe… - Chemical and …, 1986 - jstage.jst.go.jp
the cross-coupling reaction of 2-chloro-3-iodo-and 4-chloro-3-iodopyridines with phenylacetylene in the presence of dichlorobis (triphenylphosphine) palladium occurred at the 3-…
Number of citations: 70 www.jstage.jst.go.jp
T SAKAMOTO, Y KONDO - Chart - jlc.jst.go.jp
The cross-coupling reaction of 2-chloro-3-iod0-and 4-chloro-3-iodopyridines with phenylacetylene in the presence of dichIorobis (triphenylphosphine) pal] adium occurred at the 3-…
Number of citations: 0 jlc.jst.go.jp
G Nordvall, S Sundquist, G Johansson… - Journal of medicinal …, 1996 - ACS Publications
A series of 26 derivatives of the novel muscarinic antagonist 3-(2-benzofuranyl)quinuclidin-2-ene (1) has been synthesized and evaluated for muscarinic and antimuscarinic properties. …
Number of citations: 28 pubs.acs.org
Y Lee, Y Lee - Systematic Exploration of Indolizine-Based Small …, 2018 - Springer
Molar absorptivity (ε) is an intrinsic property of every chemical entity, and it represents how well the entity absorbs light at any given wavelength [ 1 ]. From a synthetic point of view, the …
Number of citations: 0 link.springer.com
G Ji, Y Duan, S Zhang, Y Yang - Catalysis Today, 2019 - Elsevier
We herein report that a stable and recyclable heterogeneous catalyst, consisting of Pd nanoparticles supported on N,O-dual doped hierarchical porous carbon derived from naturally …
Number of citations: 18 www.sciencedirect.com
MN Ahmed, S Hameed, KA Yasin - 2014 - academia.edu
A novel 1, 4, 5-trisubstituted 1, 2, 3-triazole (C18H21N3O3) was synthesized by a one-pot three component reaction of 1-azidocyclohexane, 1-copper (I) phenylethyne and ethoxalyl …
Number of citations: 3 www.academia.edu

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